2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Descripción

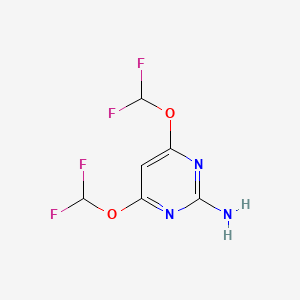

2-Amino-4,6-bis(difluoromethoxy)pyrimidine (CAS: 86209-44-1) is a fluorinated pyrimidine derivative with the molecular formula C₆H₅F₄N₃O₂ and a molecular weight of 227.12 g/mol . Its structure features a pyrimidine core substituted with amino (-NH₂) and two difluoromethoxy (-O-CF₂H) groups at positions 4 and 5. The compound is commercially available as an intermediate for pharmaceutical and agrochemical synthesis .

The difluoromethoxy groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design . Its safety data sheet (SDS) highlights standard handling precautions for pyrimidines, including avoiding inhalation and skin contact .

Propiedades

IUPAC Name |

4,6-bis(difluoromethoxy)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARNJZBBTBLNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1OC(F)F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542106 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86209-44-1 | |

| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves several steps:

Initial Reaction: The process begins with the reaction of 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with difluorochloromethane in the presence of a phase transfer catalyst and acetonitrile solvent.

Intermediate Formation: The product, 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine, is then treated with acetic acid and hydrogen peroxide at 80-85°C for 2 hours to form 4,6-bis(difluoromethoxy)-2-methanesulfonylpyrimidine.

Análisis De Reacciones Químicas

2-Amino-4,6-bis(difluoromethoxy)pyrimidine undergoes various chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino and difluoromethoxy groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and ammonia for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Amino-4,6-bis(difluoromethoxy)pyrimidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals, particularly as an intermediate in the synthesis of sulfonylurea herbicides

Mecanismo De Acción

The mechanism of action of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Key Observations :

- Fluorinated vs. Non-Fluorinated Analogs: The difluoromethoxy groups in the target compound increase electronegativity and reduce hydrogen-bonding capacity compared to methoxy (-OCH₃) or benzyloxy (-O-Benzyl) groups, impacting solubility and crystallinity .

- Phosphonate Derivatives: Bisphosphonate analogs (e.g., 2-amino-4,6-bis[(phosphonomethoxy)ethoxy]pyrimidine) exhibit antiviral activity, while the difluoromethoxy variant lacks direct reports of such activity. This highlights the critical role of phosphonate groups in antiviral mechanisms .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Comparisons

Key Observations :

- Spectroscopy : The target compound’s FTIR spectrum shows characteristic C-F stretches, absent in methoxy or benzyloxy analogs. Phosphonate derivatives exhibit P=O stretches, useful for tracking metabolic stability .

- Solubility : The difluoromethoxy groups balance lipophilicity and solubility, whereas phosphonate derivatives are less soluble due to ionic interactions .

Crystallographic and Hydrogen-Bonding Patterns

- 2-Amino-4,6-dimethoxypyrimidine forms centrosymmetric dimers via N-H···O hydrogen bonds, while 2-amino-4,6-bis(benzyloxy)pyrimidine exhibits π-stacking due to bulky benzyl groups .

- The target compound’s difluoromethoxy groups likely disrupt strong hydrogen-bond networks, favoring less ordered crystalline structures. This property could influence formulation strategies in drug development .

Actividad Biológica

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes two difluoromethoxy groups and an amino group, this compound exhibits significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).

The chemical formula of this compound is CHFNO, with a molecular weight of approximately 201.11 g/mol. The presence of difluoromethoxy groups at positions 4 and 6 enhances its electron-withdrawing capacity, influencing both its reactivity and biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited IC values comparable to established anti-inflammatory drugs such as celecoxib .

Table 1: Comparison of COX-2 Inhibition by Pyrimidine Derivatives

Enzyme Inhibition

In addition to COX-2 inhibition, this compound has been studied for its effects on adenosine receptors (ARs). A series of related compounds demonstrated potent antagonistic activity against A and A adenosine receptors. Structure-activity relationship studies indicated that modifications at specific positions significantly influenced selectivity and potency .

Table 2: Structure-Activity Relationships of Pyrimidine Derivatives

| Compound | Position Modification | Activity Profile |

|---|---|---|

| Compound A | Methyl at exocyclic amino group | High AAR selectivity |

| Compound B | No modification | Dual A/AAR activity |

| This compound | Difluoromethoxy groups | Potent enzyme inhibitor |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Anti-inflammatory Activity in Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to control groups .

- Pharmacokinetic Studies : Research on pharmacokinetics revealed that modifications to the compound could enhance bioavailability and therapeutic efficacy. For instance, studies indicated improved absorption and reduced first-pass metabolism in specific mouse models .

- Mechanism of Action : Investigations into the molecular targets of these compounds revealed interactions with various enzymes and receptors, suggesting multiple pathways through which they exert their biological effects.

Q & A

Q. What are the standard synthetic routes for 2-amino-4,6-bis(difluoromethoxy)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation. For example, alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine with difluoromethoxy-containing reagents (e.g., chlorodifluoromethane derivatives) under basic conditions is a common method . Optimizing solvents (e.g., alcohols for improved solubility) and reaction temperatures is critical for yield and purity. Post-reaction neutralization with acetic acid can precipitate the product efficiently .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. The compound forms hydrogen-bonded networks, often involving N–H⋯O and O–H⋯N interactions, which stabilize the crystal lattice. Graph set analysis (e.g., Etter’s formalism) can classify these patterns, revealing fused-ring chains or centrosymmetric dimers . SHELX software is widely used for refinement and structure validation .

Q. What spectroscopic techniques are employed to validate its molecular structure?

FTIR and FT-Raman spectroscopy (400–4000 cm⁻¹) identify vibrational modes of amino and difluoromethoxy groups. Computational methods like DFT or ab initio calculations match experimental spectra to theoretical geometries, confirming bond angles and electronic transitions .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of derivatives (e.g., bisphosphonates or acyclic nucleosides)?

Alkylation of 4,6-dihydroxypyrimidine precursors can yield regioisomers depending on substituent steric/electronic effects. For instance, phosphonoalkoxy chain length and branching influence product distribution. Separation techniques (e.g., HPLC with UV detection at 305 nm) resolve closely eluting impurities . Kinetic studies using TLC or in situ spectroscopy help identify dominant pathways .

Q. What role do hydrogen-bonding networks play in modulating its reactivity or biological activity?

Hydrogen bonds (e.g., N–H⋯F or O–H⋯N) dictate molecular aggregation in solution or solid states, affecting solubility and bioavailability. In agrochemical derivatives like primisulfuron-methyl, these interactions influence binding to target enzymes (e.g., acetolactate synthase in plants) . Computational docking studies correlate H-bond patterns with inhibitory potency .

Q. How can computational modeling predict its interactions in supramolecular systems or drug-target complexes?

Molecular dynamics (MD) simulations and QM/MM hybrid methods model interactions with biological targets (e.g., viral polymerases) or synthetic receptors. For example, DFT-derived electrostatic potential maps highlight nucleophilic/electrophilic regions, guiding derivatization for enhanced antiviral activity .

Q. What strategies address contradictions in reported bioactivity data (e.g., antiviral vs. cytotoxic effects)?

Discrepancies may arise from assay conditions (e.g., cell type, NO production interference). Pilot screening using immune-activated cell models (e.g., monitoring NO secretion) distinguishes specific activity from cytotoxicity. Dose-response curves and metabolite profiling (via LC-MS) further clarify mechanisms .

Methodological Considerations

- Synthetic Optimization : Use methanol/ethanol for improved solubility during guanidine condensation .

- Structural Analysis : Pair SHELX-refined crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .

- Biological Assays : Employ capillary electrophoresis for enantiopurity validation in pharmacologically active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.